molecular formula C14H16O2 B12582431 4-Ethoxy-2-methyl-1-phenylpenta-1,4-dien-3-one CAS No. 647024-48-4

4-Ethoxy-2-methyl-1-phenylpenta-1,4-dien-3-one

Cat. No.: B12582431
CAS No.: 647024-48-4
M. Wt: 216.27 g/mol
InChI Key: SOLUMBUKFMHVGX-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-1-phenylpenta-1,4-dien-3-one is an organic compound with a unique structure that includes an ethoxy group, a methyl group, and a phenyl group attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methyl-1-phenylpenta-1,4-dien-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-ethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methyl-1-phenylpenta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-1-phenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

4-Ethoxy-2-methyl-1-phenylpenta-1,4-dien-3-one can be compared with other similar compounds such as:

    Curcumin: Both compounds share a penta-1,4-dien-3-one backbone, but this compound has additional ethoxy and methyl groups, which may enhance its stability and bioactivity.

    Chalcones: These compounds also have a similar structure but lack the ethoxy and methyl groups, which can affect their chemical properties and biological activities.

Properties

CAS No.

647024-48-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-ethoxy-2-methyl-1-phenylpenta-1,4-dien-3-one

InChI

InChI=1S/C14H16O2/c1-4-16-12(3)14(15)11(2)10-13-8-6-5-7-9-13/h5-10H,3-4H2,1-2H3

InChI Key

SOLUMBUKFMHVGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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